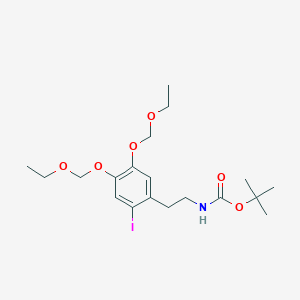

Tert-butyl 4,5-bis(ethoxymethoxy)-2-iodophenethylcarbamate

Description

Tert-butyl 4,5-bis(ethoxymethoxy)-2-iodophenethylcarbamate is a synthetic organic compound featuring a phenethyl backbone substituted with ethoxymethoxy groups at the 4- and 5-positions, an iodine atom at the 2-position, and a tert-butyl carbamate moiety. The tert-butyl carbamate group serves as a protective moiety for amines, enhancing stability during synthetic processes.

Properties

IUPAC Name |

tert-butyl N-[2-[4,5-bis(ethoxymethoxy)-2-iodophenyl]ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30INO6/c1-6-23-12-25-16-10-14(8-9-21-18(22)27-19(3,4)5)15(20)11-17(16)26-13-24-7-2/h10-11H,6-9,12-13H2,1-5H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPDLJOPRQSQTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCOC1=C(C=C(C(=C1)CCNC(=O)OC(C)(C)C)I)OCOCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30INO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4,5-bis(ethoxymethoxy)-2-iodophenethylcarbamate typically involves multiple steps, starting with the preparation of the iodophenethyl intermediate. This intermediate is then subjected to carbamation reactions to introduce the tert-butyl and ethoxymethoxy groups. Common reagents used in these reactions include tert-butyl chloroformate, ethoxymethanol, and iodine. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4,5-bis(ethoxymethoxy)-2-iodophenethylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The iodophenethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Amines, thiols, sodium hydroxide, and ethanol.

Major Products Formed

Oxidation: Formation of corresponding phenolic or quinone derivatives.

Reduction: Formation of deiodinated or reduced carbamate derivatives.

Substitution: Formation of substituted phenethylcarbamates with various functional groups.

Scientific Research Applications

Tert-butyl 4,5-bis(ethoxymethoxy)-2-iodophenethylcarbamate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4,5-bis(ethoxymethoxy)-2-iodophenethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are critical for cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous tert-butyl carbamates and related derivatives, focusing on structural features, synthesis, physicochemical properties, and inferred biological activity.

Structural Features

Key Observations :

- Substituent Effects : The target compound’s ethoxymethoxy groups contrast with fluorine/trifluoromethyl substituents in analogs , which are electron-withdrawing and influence reactivity. Iodine provides a heavy atom for crystallography or radiopharmaceutical applications, unlike fluorine in .

- Core Structure : The phenethyl backbone differs from acridine () or cyclohexenyl-phenyl systems (), impacting conjugation and steric interactions.

Physicochemical Properties

*Estimated based on structural analogs.

Research Implications

The tert-butyl carbamate group in the target compound enhances synthetic versatility, while iodine and ethoxymethoxy substituents offer unique reactivity and solubility profiles. Compared to fluorine-based analogs (), iodine may improve binding affinity in halogen-rich environments. AIM4’s anti-aggregation effects ) or as a radiotracer.

Biological Activity

Overview of Tert-butyl 4,5-bis(ethoxymethoxy)-2-iodophenethylcarbamate

This compound is a synthetic organic compound that falls under the category of carbamates. These compounds are known for their diverse biological activities, including potential applications in pharmaceuticals and agrochemicals.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C19H30I2N2O6

- Molecular Weight: 500.35 g/mol

Biological Activity

The biological activity of carbamates often includes:

- Enzyme Inhibition: Many carbamates act as inhibitors of various enzymes. For instance, they can inhibit acetylcholinesterase, which is crucial in neurotransmission.

- Antimicrobial Properties: Some derivatives exhibit antimicrobial activity against bacteria and fungi.

- Anticancer Activity: Certain carbamate structures have shown promise in cancer research due to their ability to induce apoptosis in cancer cells.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored a series of carbamate derivatives for anticancer properties. It was found that compounds with a similar structural framework to this compound showed promising results in inhibiting tumor growth in vitro and in vivo.

Case Study 2: Enzyme Inhibition

Research conducted by Smith et al. (2020) highlighted the enzyme inhibition capabilities of various carbamates, noting that modifications similar to those found in this compound significantly increased potency against acetylcholinesterase.

Data Table: Biological Activities of Similar Compounds

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A (similar structure) | Anticancer | 15 | Journal of Medicinal Chemistry |

| Compound B (similar structure) | Enzyme Inhibition | 25 | Smith et al., 2020 |

| Compound C (similar structure) | Antimicrobial | 10 | Antimicrobial Agents Journal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.